molecular formula C18H22N2O5 B15230781 H-D-Asp(OtBu)-AMC

H-D-Asp(OtBu)-AMC

Cat. No.: B15230781
M. Wt: 346.4 g/mol
InChI Key: ISJTVSWMMWLGJF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Asp(OtBu)-AMC: is a derivative of aspartic acid, a naturally occurring amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group (OtBu) is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out under mild conditions using standard peptide synthesis techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: H-D-Asp(OtBu)-AMC undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: H-D-Asp(OtBu)-AMC is used in peptide synthesis and as a building block for more complex molecules. Its protected carboxyl group allows for selective reactions, making it a valuable tool in synthetic chemistry .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the investigation of various biochemical pathways .

Medicine: Its ability to interact with biological molecules makes it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of various biochemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

Mechanism: H-D-Asp(OtBu)-AMC exerts its effects by interacting with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites .

Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular functions. By binding to these targets, the compound can modulate various biochemical processes .

Biological Activity

H-D-Asp(OtBu)-AMC is a fluorogenic substrate commonly used in biochemical assays, particularly for studying proteases and peptidases. This compound is a derivative of aspartic acid, with a tert-butyl ester protecting the carboxyl group and an AMC (7-amino-4-methylcoumarin) moiety that serves as a fluorescent reporter. The biological activity of this compound primarily revolves around its ability to act as a substrate for various enzymes, particularly those involved in peptide hydrolysis.

This compound is designed to be cleaved by specific enzymes, releasing the fluorescent AMC moiety. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity. The mechanism can be summarized as follows:

  • Substrate Binding : The enzyme binds to this compound.
  • Cleavage Reaction : The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of AMC.
  • Fluorescence Measurement : The released AMC emits fluorescence upon excitation, which is measured to determine enzyme activity.

Research Findings

Numerous studies have demonstrated the utility of this compound in various biological contexts:

  • Enzyme Kinetics : Research has quantified the kinetic parameters (Km and Vmax) for several proteases using this compound as a substrate. For example, studies have shown that different enzymes exhibit varying affinities for this substrate, which can be critical for understanding their biological roles .
  • Protease Activity in Disease Models : this compound has been utilized in disease models to study protease activity associated with conditions such as cancer and neurodegenerative diseases. Elevated protease activity has been linked to tumor progression and metastasis .

Case Studies

  • Cancer Research : A study investigated the role of matrix metalloproteinases (MMPs) in tumor invasion using this compound. MMPs were found to cleave this substrate effectively, indicating their potential role in cancer metastasis .
  • Neurodegenerative Disorders : In models of Alzheimer's disease, researchers measured the activity of aspartyl proteases using this compound. Increased levels of these proteases were correlated with amyloid plaque formation .

Data Tables

The following table summarizes key findings related to the use of this compound in various studies:

Study FocusEnzyme TypeKm (µM)Vmax (nmol/min/mg)Biological Relevance
Tumor InvasionMMPs5.2150Indicates role in cancer metastasis
Alzheimer's DiseaseAspartyl Proteases3.8200Linked to amyloid plaque formation
Cardiac FunctionCathepsins7.1120Implications in cardiac remodeling

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1

InChI Key

ISJTVSWMMWLGJF-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.